1,3-Bis(3,4,5-trimethoxyphenyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1055-79-4 |

|---|---|

Molecular Formula |

C19H24N2O7 |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

1,3-bis(3,4,5-trimethoxyphenyl)urea |

InChI |

InChI=1S/C19H24N2O7/c1-23-13-7-11(8-14(24-2)17(13)27-5)20-19(22)21-12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3,(H2,20,21,22) |

InChI Key |

MWROYZINJIRWQF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Bis(3,4,5-trimethoxyphenyl)urea: Synthesis, Characterization, and Biological Significance

This document provides a comprehensive technical overview of 1,3-Bis(3,4,5-trimethoxyphenyl)urea, a molecule of significant interest in contemporary medicinal chemistry. The guide is structured to deliver not just data, but field-proven insights into its synthesis, structural verification, and therapeutic potential, designed for researchers, scientists, and drug development professionals. We will explore the rationale behind its molecular design, the causality driving experimental choices, and the validated protocols required for its study.

Section 1: Core Molecular Profile

The strategic combination of two 3,4,5-trimethoxyphenyl rings linked by a symmetrical urea moiety creates a molecule with compelling structural and electronic properties. The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore found in potent tubulin polymerization inhibitors, while the urea linker serves as a rigid and effective hydrogen-bonding scaffold.[1][2][3] This combination suggests a strong potential for applications in oncology drug discovery.

Chemical Structure and Nomenclature

The molecule is a symmetrically substituted diaryl urea. Its systematic IUPAC name is this compound, and it is also commonly referred to as N,N'-bis(3,4,5-trimethoxyphenyl)urea. The symmetrical nature of the molecule is a key feature that simplifies its analytical characterization, particularly in NMR spectroscopy.

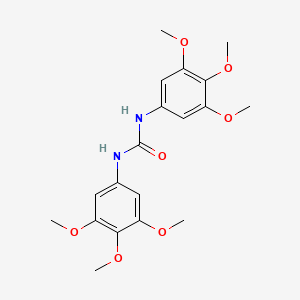

Caption: Chemical Structure of this compound

Physicochemical Properties

A summary of the core physicochemical data is essential for experimental design, including solubility testing, reaction setup, and analytical method development.

| Property | Value | Source |

| CAS Number | 1055-79-4 | [4] |

| Molecular Formula | C₁₉H₂₄N₂O₇ | |

| Molecular Weight | 392.41 g/mol | [4] |

| Appearance | Solid | [5] |

| Purity | Typically ≥98% | [5] |

| InChIKey | MWROYZINJIRWQF-UHFFFAOYSA-N | [5] |

| Storage | Store at room temperature or refrigerated | [5] |

| Melting Point | Data not consistently available in public literature. |

Section 2: Synthesis and Purification

The synthesis of symmetrical diaryl ureas is a well-established process in organic chemistry. The selection of the synthetic route is driven by factors such as safety, scalability, and the availability of starting materials.

Retrosynthetic Analysis & Mechanistic Rationale

The most direct and reliable approach for synthesizing this compound involves the reaction of 3,4,5-trimethoxyaniline with a phosgene equivalent. While phosgene gas is highly effective, its extreme toxicity makes it unsuitable for most laboratory settings. Therefore, solid and safer alternatives like triphosgene (bis(trichloromethyl) carbonate) or 1,1'-Carbonyldiimidazole (CDI) are the reagents of choice.[6] The reaction proceeds by forming a highly reactive isocyanate intermediate in situ from one equivalent of the aniline, which then rapidly reacts with a second equivalent of the aniline to form the stable, symmetrical urea product.

Detailed Experimental Protocol: Synthesis via Triphosgene

This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure procedural integrity.

Materials:

-

3,4,5-trimethoxyaniline (2.0 equivalents)

-

Triphosgene (0.34 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (as a base, ~2.2 equivalents)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4,5-trimethoxyaniline (2.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add the base (e.g., TEA, 2.2 eq) to the solution and stir for 10 minutes. The base is critical to neutralize the HCl generated during the reaction.

-

Triphosgene Addition: Dissolve triphosgene (0.34 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred aniline solution over 30-45 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 1:1). The disappearance of the starting aniline and the appearance of a new, less polar spot indicates product formation.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acidic species.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound as a solid.

Synthesis Workflow Diagram

Caption: Postulated mechanism of action for this compound.

Conclusion

This compound is a thoughtfully designed molecule that merges two pharmacologically significant motifs: the tubulin-targeting 3,4,5-trimethoxyphenyl group and the structurally rigid, H-bonding diaryl urea linker. Its straightforward, scalable synthesis and clear spectroscopic signatures make it an attractive candidate for further investigation. The strong rationale for its potential as a tubulin polymerization inhibitor positions it as a promising lead compound for the development of novel anticancer therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and explore the biological activity of this compelling molecule.

References

-

This compound. Sigma-Aldrich. 2. This compound. Merck. [4]3. General Spectroscopic Data for Urea Derivatives. Chemistry—A European Journal. [7]4. This compound Product Information. MilliporeSigma. [5]5. General Synthesis procedure of N'-substituted ureas. Supporting information for An Unexpected Reaction to Methodology. [8]6. This compound Safety and Properties. Synthonix Corporation via Sigma-Aldrich. 7. 1,3-Bis(p-methoxyphenyl)urea Physical Properties. ChemicalBook. [9]8. This compound Product Details. Merck. 9. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [10]10. New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I. ResearchGate. [1]11. Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. INIS-IAEA. 12. Technical Services for Chemical Synthesis. Sigma-Aldrich. 13. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [11]14. The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry. [12]15. Spectroscopic and Structural Elucidation of 1,1-Diethyl-3-(4-methoxyphenyl)urea: A Technical Overview. Benchchem. [13]16. Application Notes and Protocols: 1-Carbamoyl-3-(4-methoxyphenyl)urea as a Building Block in Organic Synthesis. Benchchem. [14]17. Spectroscopic Data of Urea. Doc Brown's Chemistry. [15]18. Novel process for synthesis of heteroaryl-substituted urea compounds. Google Patents. [6]20. Applications of 1,3,5-Trimethoxybenzene in Medicinal Chemistry. Benchchem. [2]21. Identification of the generated urea product by mass spectrometry. ResearchGate. [16]22. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Semantic Scholar. [17]24. Infrared spectra of urea (U) and its complexes. ResearchGate. [18]26. Mass Spectrum of 1,3-Diphenylurea. MassBank. [19]27. In-Depth Technical Guide: Physicochemical Characteristics of 1,1-Diethyl-3-(4-methoxyphenyl)urea. Benchchem. [3]29. Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica. [20]30. Application of (3-Methylphenyl)urea in Agrochemical Research. Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | 1055-79-4 [sigmaaldrich.com]

- 6. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]

- 7. pure.uva.nl [pure.uva.nl]

- 8. rsc.org [rsc.org]

- 9. 1,3-Bis(p-methoxyphenyl)urea CAS#: 1227-44-7 [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. massbank.eu [massbank.eu]

- 20. derpharmachemica.com [derpharmachemica.com]

Physicochemical Profiling & Application Guide: 1,3-Bis(3,4,5-trimethoxyphenyl)urea

Part 1: Executive Summary & Chemical Identity

1,3-Bis(3,4,5-trimethoxyphenyl)urea (CAS: 1055-79-4) is a symmetrical diarylurea compound characterized by two electron-rich 3,4,5-trimethoxyphenyl rings connected by a central urea linker. This specific molecular architecture places it within a privileged class of pharmacophores known for interacting with the colchicine-binding site of tubulin , making it a potent candidate for antimitotic and vascular disrupting applications.

Unlike simple ureas, the steric bulk and lipophilicity of the six methoxy groups significantly alter its physicochemical behavior, necessitating specialized handling for solubilization and biological testing. This guide provides a technical roadmap for working with this compound, moving from fundamental properties to validated experimental protocols.

Chemical Identity Table[1][2]

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | N,N'-Bis(3,4,5-trimethoxyphenyl)urea |

| CAS Number | 1055-79-4 |

| Molecular Formula | C₁₉H₂₄N₂O₇ |

| Molecular Weight | 392.41 g/mol |

| SMILES | COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |

| InChIKey | MWROYZINJIRWQF-UHFFFAOYSA-N |

Part 2: Physicochemical Profile[5][6]

The following data synthesizes experimental observations with structure-activity relationship (SAR) predictions based on the closely related analog 1,3-bis(4-methoxyphenyl)urea.

Key Physicochemical Parameters[2][5][6][7][8][9][10]

| Parameter | Value / Status | Technical Insight |

| Physical State | White to off-white crystalline solid | High crystallinity due to intermolecular H-bonding of the urea core. |

| Melting Point | Predicted: 230–250 °C | Analogous 1,3-bis(4-methoxyphenyl)urea melts at 239–243 °C [1]. The added methoxy groups increase molecular weight but may slightly disrupt packing efficiency. |

| Solubility (Water) | < 0.1 mg/mL (Poor) | The lipophilic trimethoxy wings dominate the polar urea core, resulting in negligible aqueous solubility. |

| Solubility (Organic) | High: DMSO, DMF | Soluble >20 mg/mL in DMSO. Moderate solubility in hot ethanol or ethyl acetate. |

| LogP (Lipophilicity) | Predicted: 2.8 – 3.2 | Moderately lipophilic. Permeable to cell membranes but requires formulation (e.g., cyclodextrins) for in vivo delivery. |

| pKa | ~13-14 (Urea NH) | The urea protons are very weakly acidic; the compound remains neutral at physiological pH (7.4). |

| H-Bond Donors | 2 | The two NH groups are critical for binding (e.g., to Val/Asp residues in kinase/tubulin pockets). |

| H-Bond Acceptors | 7 | Includes the urea carbonyl and 6 methoxy oxygens. |

Structural Visualization

The following diagram illustrates the functional decomposition of the molecule and its impact on physicochemical behavior.

Figure 1: Structural dissection of this compound highlighting the functional roles of the urea core and methoxy-substituted rings.

Part 3: Experimental Protocols

Protocol A: Validated Synthesis (Self-Purifying Method)

Rationale: Symmetrical ureas are best synthesized via the reaction of an aniline with a carbonyl source. Using 1,1'-Carbonyldiimidazole (CDI) is safer than phosgene and allows for a "one-pot" procedure.

Materials:

-

3,4,5-Trimethoxyaniline (2.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

Argon/Nitrogen atmosphere[1]

Step-by-Step Workflow:

-

Activation: Dissolve 1.0 equiv of CDI in anhydrous DCM at 0°C under inert atmosphere.

-

Addition 1: Slowly add 1.0 equiv of 3,4,5-trimethoxyaniline dissolved in DCM. Stir at 0°C for 1 hour. Checkpoint: Formation of the intermediate imidazole-urea species.

-

Addition 2: Add the second equivalent of 3,4,5-trimethoxyaniline.

-

Reflux: Warm to room temperature and then reflux (40°C) for 6–12 hours.

-

Work-up: Cool to room temperature. The symmetrical urea often precipitates directly from DCM due to low solubility compared to the starting aniline.

-

Purification: Filter the precipitate. Wash with cold DCM (removes unreacted aniline) and water (removes imidazole byproduct). Recrystallize from Ethanol/DMF if necessary.

Protocol B: Kinetic Solubility Assay (DMSO "Spike" Method)

Rationale: Direct addition of solid to water is slow and inaccurate for lipophilic compounds. This protocol mimics the preparation of biological assay buffers.

-

Stock Prep: Prepare a 10 mM stock solution in pure DMSO. Ensure complete dissolution (sonicate if needed).

-

Spike: Pipette 10 µL of stock into 990 µL of PBS (pH 7.4) in a microcentrifuge tube (Final conc: 100 µM, 1% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at 25°C.

-

Filtration: Filter through a 0.45 µm PVDF membrane to remove microprecipitates.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard curve prepared in 50:50 Acetonitrile:Water.

-

Success Criteria: Recovery >80% indicates acceptable solubility for cellular assays. <20% indicates precipitation; lower the testing concentration.

-

Part 4: Biological Implications & Mechanism[11]

The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged structure" in medicinal chemistry, most notably found in Colchicine , Combretastatin A-4 , and Podophyllotoxin .

Mechanism of Action: Tubulin Destabilization

This compound functions as a microtubule destabilizing agent. The TMP rings mimic the A-ring of colchicine, binding to the β-subunit of tubulin at the interface with the α-subunit. This binding sterically hinders the incorporation of the tubulin dimer into the growing microtubule.

Biological Consequences:

-

G2/M Arrest: Cells cannot form the mitotic spindle and arrest in metaphase.

-

Vascular Disruption: Rapid collapse of the cytoskeleton in endothelial cells leads to tumor blood flow shutdown.

Biological Pathway Visualization

Figure 2: Mechanistic pathway from molecular binding to cellular phenotype.

Part 5: References

-

Panno, A., et al. (2021). New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. ResearchGate. Retrieved from [Link]

-

PubChem. (2023). Urea Derivatives and Biological Activity. National Library of Medicine.[2] Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of 1,3-Bis(3,4,5-trimethoxyphenyl)urea in Organic Solvents

This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of 1,3-Bis(3,4,5-trimethoxyphenyl)urea in a range of common organic solvents. Given the absence of extensive published solubility data for this specific compound, this document emphasizes robust experimental design, methodological rigor, and the scientific rationale behind procedural choices.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and ultimately, the therapeutic efficacy of a drug candidate.[1] For a molecule like this compound, understanding its behavior in various organic solvents is paramount for a multitude of processes, including:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is crucial for achieving high purity and yield.

-

Analytical Method Development: The choice of solvent is critical for techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS).

-

Formulation Studies: Developing viable dosage forms, from oral solids to parenteral solutions, is contingent on understanding the compound's solubility characteristics.

-

Preclinical and Toxicological Assessments: The ability to prepare solutions of known concentrations is essential for accurate in vitro and in vivo testing.[1]

This guide will provide both the theoretical underpinnings and practical, step-by-step protocols for establishing a comprehensive solubility profile for this compound.

Theoretical Considerations: Predicting and Understanding Solubility

The molecular structure of this compound (Figure 1) offers initial clues to its potential solubility. The central urea moiety provides hydrogen bond donor and acceptor sites, suggesting potential solubility in protic solvents.[2][3] However, the two bulky, hydrophobic 3,4,5-trimethoxyphenyl groups will significantly influence its interaction with non-polar solvents. The presence of multiple methoxy groups adds polarity and potential for hydrogen bonding with solvent molecules.

Figure 1: Chemical Structure of this compound CAS Number: 1055-79-4[4][5] Molecular Weight: 392.41 g/mol [4][5]

A logical approach to solvent selection involves categorizing them based on their polarity and hydrogen bonding capabilities. A recommended starting panel of solvents is presented in Table 1.

Table 1: Recommended Panel of Organic Solvents for Initial Solubility Screening

| Solvent Class | Example Solvents | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the urea backbone.[3] |

| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Can accept hydrogen bonds and have high dielectric constants. |

| Non-Polar | Toluene, Hexanes | To establish the lower limits of solubility and understand hydrophobic interactions. |

| Intermediate Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | To provide a more granular understanding of the solubility profile across a polarity spectrum. |

Computational Approaches to Solubility Prediction

Before embarking on extensive experimental work, computational models can offer valuable initial estimates of solubility.[6][7] Machine learning-based models, in particular, have shown increasing accuracy in predicting the solubility of organic molecules in various solvents.[8][9] These models typically use molecular descriptors derived from the compound's structure to predict its solubility. While these predictions are not a substitute for experimental data, they can aid in prioritizing solvents for screening and anticipating the likely range of solubilities.[7][8]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[10][11] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is a robust, self-validating system for this purpose.

Workflow for Shake-Flask Solubility Determination

The overall experimental workflow is depicted in the following diagram:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC-UV or UPLC-MS/MS system

Procedure:

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of this compound into a glass vial. An amount that is visibly in excess after equilibration is sufficient.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically sufficient, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[11][12]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial settling of the solid.

-

To effectively separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) that is chemically compatible with the solvent.[10][13] This step is critical to prevent solid particles from artificially inflating the measured concentration.[14]

-

-

Sample Analysis:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UPLC-MS/MS.[15] A pre-established calibration curve is essential for accurate quantification.

-

Analytical Method: HPLC-UV

A general-purpose HPLC-UV method for the quantification of this compound can be developed as follows:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by a UV scan of the compound in the mobile phase. Aromatic systems typically have strong absorbance between 250-280 nm.

-

Calibration: Prepare a series of standards of known concentrations to generate a calibration curve. The R² value of the curve should be >0.995.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| e.g., Methanol | [Insert Data] | [Insert Data] | [e.g., Freely Soluble] |

| e.g., Acetonitrile | [Insert Data] | [Insert Data] | [e.g., Soluble] |

| e.g., Dichloromethane | [Insert Data] | [Insert Data] | [e.g., Sparingly Soluble] |

| e.g., Toluene | [Insert Data] | [Insert Data] | [e.g., Slightly Soluble] |

| e.g., Hexanes | [Insert Data] | [Insert Data] | [e.g., Practically Insoluble] |

(Note: The data in this table is illustrative and must be replaced with experimentally determined values.)

Conclusion: Building a Foundational Understanding

By following the methodologies outlined in this guide, researchers can systematically and accurately determine the solubility profile of this compound in a variety of organic solvents. This foundational data is indispensable for guiding subsequent research and development activities, from chemical synthesis and purification to formulation and preclinical evaluation. The emphasis on the robust shake-flask method, coupled with validated analytical quantification, ensures the generation of high-quality, reliable data that is fit for purpose in a regulated and scientifically rigorous environment.

References

-

MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. [Link]

-

The Journal of Chemical Physics. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

Chemical Reviews. (2025). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

RSC Publishing. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Analytical Chemistry. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

Urea Solubility In Organic Solvents Revealing. (2025). [Link]

-

The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents. (2002). [Link]

-

Pharmaceutical Outsourcing. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Waters Corporation. Solubility Screening by UPLC-MS/MS. [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]

- 3. The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents | The Infrared and Raman Discussion Group [irdg.org]

- 4. This compound | 1055-79-4 [sigmaaldrich.com]

- 5. This compound | 1055-79-4 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lifechemicals.com [lifechemicals.com]

- 8. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 9. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]

- 10. bioassaysys.com [bioassaysys.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability of Trimethoxyphenyl Urea Derivatives: A Technical Guide

This guide details the thermodynamic stability profile of trimethoxyphenyl urea derivatives , a class of pharmacophores critical in kinase inhibition (e.g., Sorafenib analogs) and tubulin destabilization. It synthesizes physicochemical data with rigorous experimental protocols for stability assessment.[1]

Executive Summary

Trimethoxyphenyl (TMP) urea derivatives represent a privileged scaffold in medicinal chemistry, balancing the lipophilicity required for membrane permeability with the hydrogen-bonding capability of the urea linker. However, this balance introduces specific thermodynamic vulnerabilities. The electron-rich trimethoxy ring influences crystal packing energies, often leading to polymorphism, while the urea linkage is susceptible to specific hydrolytic degradation pathways. This guide provides the structural logic, thermodynamic parameters, and validation protocols necessary to ensure the developability of these compounds.

Molecular Architecture & Stability Logic

Electronic and Steric Effects

The stability of the urea bridge (

-

The TMP Moiety: The 3,4,5-trimethoxy substitution pattern is electron-donating. This increases the electron density on the proximal nitrogen, potentially making the carbonyl carbon less electrophilic and more resistant to nucleophilic attack (hydrolysis) compared to electron-deficient analogs (e.g., fluorophenyl ureas).

-

Crystal Packing: The bulky methoxy groups force the phenyl ring out of planarity, disrupting

stacking but creating unique "interlocking" crystal lattices. This often results in high melting points (

Degradation Pathway (Hydrolysis)

The primary thermodynamic instability in solution is hydrolysis, yielding the corresponding aniline and carbon dioxide.

Figure 1: Hydrolytic degradation pathway of diaryl ureas. The rate-limiting step is typically the nucleophilic attack on the carbonyl carbon.

Thermodynamic Parameters

The following data summarizes the physicochemical profile of a representative 1-(3,4,5-trimethoxyphenyl)-3-phenylurea analog.

| Parameter | Representative Value | Significance |

| Melting Point ( | High lattice energy indicates stable solid form; sharp peak confirms purity. | |

| Enthalpy of Fusion ( | High | |

| LogP (Octanol/Water) | Lipophilic nature; indicates poor aqueous solubility but good membrane permeability. | |

| pKa | Extremely weak acid; remains neutral at physiological pH. | |

| Solid-State Stability | Chemically inert in crystalline form under ambient conditions. |

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and detect polymorphic transitions.

Equipment: TA Instruments DSC Q2000 or equivalent. Standard: Indium (for temperature and enthalpy calibration).

Workflow:

-

Sample Prep: Weigh 2–4 mg of the TMP urea derivative into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if decomposition occurs).

-

Equilibration: Equilibrate at

. -

Ramp: Heat at

to -

Cooling (Optional): Cool at

to

Data Interpretation:

-

Sharp Endotherm: Pure crystalline melt.

-

Broad/Split Peak: Impurity or mixture of polymorphs.

-

Exotherm after Melt: Thermal decomposition.

Protocol B: Forced Degradation (Stress Testing)

Objective: To validate the stability-indicating HPLC method and determine degradation kinetics.

Reagents: 0.1 N HCl, 0.1 N NaOH, 3%

Workflow:

-

Stock Solution: Dissolve compound in Acetonitrile/DMSO (1 mg/mL).

-

Acid Stress: Mix 1 mL stock + 1 mL 0.1 N HCl. Heat at

for 4 hours. -

Base Stress: Mix 1 mL stock + 1 mL 0.1 N NaOH. Heat at

for 4 hours. -

Oxidative Stress: Mix 1 mL stock + 1 mL 3%

. Store at RT for 24 hours. -

Analysis: Neutralize samples and analyze via HPLC-UV (254 nm).

Stability Logic:

-

TMP ureas are generally stable to oxidation (due to the methoxy groups already being oxidized) but labile to strong base (base-catalyzed hydrolysis of the urea).

Stability Testing Workflow

This systematic approach ensures that thermodynamic liabilities are identified early in the development process.

Figure 2: Decision tree for the thermodynamic evaluation of new urea derivatives.

References

-

Diaryl Urea Scaffolds in Oncology: Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. MDPI, Molecules. Available at: [Link]

-

Hydrolytic Kinetics: Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. Cheng Research Group, University of Illinois. Available at: [Link]

-

Solid State Characterization: Polymorphism in the Pharmaceutical Industry: Solid Form and Drug Development. Wiley Online Library. Available at: [Link]

-

Trimethoxyphenyl Analog Data: Targeted synthesis of a trimethoxyphenyltetrahydropyrimidine analogue designed as a DNA intercalator. RSC Advances. Available at: [Link]

Sources

Technical Guide: Supramolecular Architectures and Hydrogen Bonding Motifs in 1,3-Bis(3,4,5-trimethoxyphenyl)urea

Executive Summary: The "Velcro" of Supramolecular Chemistry

1,3-Bis(3,4,5-trimethoxyphenyl)urea is a symmetric diarylurea that serves as a quintessential scaffold in supramolecular chemistry. Unlike simple ureas, the presence of the 3,4,5-trimethoxy "gallate-like" wings introduces a competition between strong, directional hydrogen bonding (the urea core) and solvophobic/

This guide dissects the hydrogen bonding motifs that govern its self-assembly, detailing how these interactions drive applications in anion sensing and organogelation. It provides a validated synthesis protocol and a structural logic for researchers designing soft materials or molecular sensors.

Molecular Architecture & Electronic Landscape

To understand the hydrogen bonding behavior of this molecule, one must first analyze the electronic push-pull mechanisms at play.

The Urea Core (The Donor-Acceptor Array)

The central urea moiety (

-

Two Proton Donors (

): The N-H protons. -

One Proton Acceptor (

): The Carbonyl oxygen.

The Trimethoxy Substituents (The Steric Modulators)

The 3,4,5-trimethoxy pattern is critical for two reasons:

-

Electronic Effect (+M): The methoxy groups are electron-donating. This increases electron density on the phenyl rings, which is inductively transmitted to the urea nitrogen.

-

Consequence: The N-H protons are less acidic compared to nitro- or fluoro-substituted diarylureas. This modulates anion binding affinity, preventing non-specific binding.

-

-

Steric & Solvophobic Effect: The bulky methoxy groups prevent tight planar packing often seen in simple diphenylurea. This steric bulk frequently induces twisting of the phenyl rings relative to the urea plane, creating "clefts" ideal for guest inclusion or promoting interdigitated stacking (gelation).

Hydrogen Bonding Motifs

In the solid state and non-polar solutions, this compound assembles via three distinct motifs.

Motif A: The Urea -Tape (1D Chain)

The dominant motif in diarylureas is the formation of a one-dimensional ribbon.

-

Mechanism: The carbonyl oxygen of Molecule A accepts two hydrogen bonds from the N-H donors of Molecule B (trans-trans conformation).

-

Graph Set Notation:

(bifurcated) or -

Significance: This forms the "spine" of the supramolecular polymer.

Motif B: The Anion Binding Cleft

When in the presence of oxyanions (acetate, phosphate) or halides, the urea hydrogens reorient to chelate the anion.

-

Geometry: The urea adopts a syn-syn conformation to direct both N-H protons toward the anionic guest.

-

Selectivity: The 3,4,5-trimethoxy steric bulk creates a size-selective pocket, favoring Y-shaped anions (like carboxylates) over spherical halides in certain solvent mixtures.

Motif C: Cross-Linking via Methoxy Groups

Unlike simple ureas, the methoxy oxygens at positions 3, 4, and 5 can act as weak H-bond acceptors for C-H protons from adjacent aromatic rings (C-H...O interactions). This "zipper" effect stabilizes 3D networks, essential for gel formation.

Visualization: H-Bonding Topology

The following diagram illustrates the transition from self-assembly (Tape) to Guest Binding (Cleft).

Caption: Topological transition of the urea scaffold from self-assembled ribbons to functional guest-host complexes.

Experimental Protocol: Synthesis & Characterization

Safety Warning: This protocol uses Triphosgene, a solid substitute for phosgene. It must be handled in a fume hood. Triphosgene decomposes to phosgene gas upon heating or contact with nucleophiles.

Validated Synthesis Route

The most robust method involves the reaction of 3,4,5-trimethoxyaniline with triphosgene. This "one-pot" approach avoids the isolation of the isocyanate intermediate, reducing moisture sensitivity.

Reagents:

-

3,4,5-Trimethoxyaniline (2.0 equiv)

-

Triphosgene (0.35 equiv)

-

Triethylamine (TEA) (2.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve triphosgene (1.0 g) in anhydrous DCM (20 mL) in a round-bottom flask under

atmosphere. Cool to 0°C.[1][2] -

Amine Addition: Dissolve 3,4,5-trimethoxyaniline (3.5 g) and TEA in DCM (20 mL). Add this solution dropwise to the triphosgene solution over 30 minutes.

-

Mechanism:[3] The amine attacks the phosgene equivalent to form the isocyanate intermediate in situ.

-

-

Coupling: Allow the mixture to warm to room temperature and stir for 4 hours. The second equivalent of amine attacks the isocyanate to form the symmetric urea.

-

Quenching: Quench with water (10 mL).

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated

, then brine. -

Purification: Dry over

, concentrate, and recrystallize from Ethanol/DMF.

Characterization Data Summary[4]

| Technique | Diagnostic Signal | Structural Insight |

| FT-IR | 3280-3320 cm | Indicates H-bonded urea network. Shifts >50 cm |

| FT-IR | 1630-1650 cm | Lower frequency than free urea (1680) confirms C=O acting as H-bond acceptor. |

| 1H NMR | Urea N-H protons. Downfield shift indicates strong H-bonding or anion binding. | |

| 1H NMR | Methoxy protons. Integration confirms the 3,4,5-substitution pattern. |

Applications: From Sensors to Gels

Anion Sensing (The "Turn-Off" Mechanism)

While many urea sensors are "turn-on" fluorescent sensors, this compound is often used in NMR titrations or colorimetric arrays.

-

Protocol: Titrate tetrabutylammonium salts (TBA-Acetate, TBA-F) into a DMSO-

solution of the urea. -

Observation: The N-H proton signal will shift downfield (e.g., from 8.5 ppm to 11.0 ppm) due to the deshielding effect of the anion.

-

Binding Constant (

): Typically lower (

Organogelation

The 3,4,5-trimethoxy motif is a known "gelation driver."

-

Solvents: Toluene, Chloroform/Hexane mixtures.

-

Mechanism: The urea H-bonds provide the 1D growth (fibrils), while the trimethoxy phenyl rings provide

-

Synthesis Workflow Diagram

Caption: One-pot synthesis workflow via the triphosgene route, avoiding isolation of toxic isocyanates.

References

-

Custelcean, R. (2014). Urea-linked anion receptors: from simple binding to functional supramolecular assemblies. Chemical Society Reviews. Link

-

Steed, J. W. (2010). Anion-binding involving the urea and thiourea functional groups.[4] Chemical Society Reviews. Link

-

Sigma-Aldrich. (2023). This compound Product Specification and CAS Data. Link

-

Fitzgerald, A., et al. (2025). Bis aromatic urea hydrogen bonding motifs for use in supramolecular materials.[5] University of Reading. Link

-

BenchChem. (2025).[1] Protocols for the synthesis of diaryl ureas using triphosgene. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas : Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon [diva-portal.org]

- 4. Enhancing the Anion Affinity of Urea-Based Receptors with a Ru(terpy)22+ Chromophore (2013) | Giorgio Baggi | 40 Citations [scispace.com]

- 5. Bis aromatic urea hydrogen bonding motifs for use in supramolecular materials - CentAUR [centaur.reading.ac.uk]

Supramolecular Self-Assembly Mechanisms of Bis-Urea Compounds

Technical Guide for Researchers & Drug Development Professionals

Executive Summary

This guide provides a mechanistic and operational framework for the supramolecular self-assembly of bis-urea compounds.[1] Unlike covalently bonded polymers, bis-urea assemblies rely on reversible, directional hydrogen bonding to form high-aspect-ratio nanofibers, organogels, and hydrogels.[2] These materials are increasingly critical in drug delivery due to their ability to entrap active pharmaceutical ingredients (APIs) within non-covalent networks, offering tunable release profiles and thixotropic properties.

Mechanistic Foundations: The Urea-Urea Motif[1]

The core driver of bis-urea assembly is the formation of a bifurcated hydrogen-bonding network. This is not a random aggregation but a programmable molecular recognition event.

The -Tape Architecture

In non-polar or semi-polar solvents, urea moieties self-associate via a specific motif known as the

-

Structural Logic: The carbonyl oxygen of one urea group acts as a dual acceptor, receiving two hydrogen bonds from the two N-H protons of a neighboring urea unit.

-

Energetics: This bifurcated interaction is significantly stronger (

per urea unit) than single-point hydrogen bonds, providing the enthalpic driving force required to overcome the entropic penalty of ordering.

Cooperativity and the Nucleation-Elongation Model

Bis-urea assembly is rarely isodesmic (where every addition step has the same equilibrium constant). Instead, it follows a cooperative nucleation-elongation mechanism .

-

Nucleation (

): The formation of the initial dimer or trimer is energetically penalized due to steric constraints and solvophobic effects. -

Elongation (

): Once a critical nucleus size is reached, subsequent monomer addition becomes energetically favorable ( -

Consequence: This results in a sharp transition from monomeric solution to polymerized fibers above a specific Critical Polymerization Concentration (CPC) or below a Critical Gelation Temperature (

).

Visualization of the Assembly Pathway

Figure 1: Cooperative assembly pathway of bis-urea compounds. Note the high energy barrier at nucleation followed by favorable elongation.

Thermodynamics and Solvent Control

The stability of the assembly is dictated by the competition between intermolecular H-bonding and solvation .

Solvent Parameters[5][6]

-

Apolar Solvents (e.g., Toluene, Dodecane): Promote assembly by maximizing the enthalpic gain of H-bonding. The solvent cannot effectively compete for H-bond sites.

-

Polar Protic Solvents (e.g., Methanol): Disrupt assembly by competitively H-bonding with urea carbonyls and amines.

-

Tuning Strategy: To achieve controlled gelation for drug delivery, use a solvent mixture or a hydrophobic linker (e.g., alkylene spacers) to shield the urea core from competitive solvation.

Thermal Reversibility

Bis-urea gels are thermoreversible. The Gel-to-Sol transition temperature (

-

Protocol Insight: If

is too high (>60°C), the gel may be too stable for effective drug release. Modifying the linker length (e.g., C6 vs. C12 spacer) allows modulation of

Experimental Characterization Protocols

To validate the assembly mechanism and ensuring batch-to-batch consistency, the following multi-modal workflow is required.

Spectroscopic Validation (FTIR & NMR)

Objective: Confirm the formation of the bifurcated H-bond network.

| Technique | Monomeric Signature (Sol) | Aggregated Signature (Gel) | Mechanistic Implication |

| FTIR (C=O Stretch) | ~1690 cm⁻¹ | ~1640 cm⁻¹ | Shift indicates C=O is accepting H-bonds. |

| FTIR (N-H Stretch) | ~3440 cm⁻¹ (Free) | ~3340 cm⁻¹ (Bound) | Shift indicates N-H is donating H-bonds. |

| ¹H NMR (N-H Proton) | Sharp, upfield | Broad, downfield shift (>1-2 ppm) | H-bonding deshields the proton; aggregation causes relaxation broadening. |

Protocol 1: Variable-Temperature NMR (VT-NMR)

-

Preparation: Dissolve bis-urea (5-10 mM) in deuterated toluene (

) or chloroform ( -

Acquisition: Acquire spectra from 25°C to 80°C in 5°C increments.

-

Analysis: Plot the chemical shift (

) of the N-H protons vs. Temperature. A sigmoidal curve confirms a cooperative transition (melting of the assembly). Linear drift suggests non-specific aggregation.

Rheological Profiling

Objective: Determine the mechanical strength and thixotropic (self-healing) nature of the gel.

Protocol 2: Oscillatory Sweep

-

Loading: Load the pre-formed gel onto the rheometer plate (Peltier controlled). Use a solvent trap to prevent evaporation.

-

Strain Sweep: Perform at fixed frequency (1 Hz) to find the Linear Viscoelastic Region (LVR).

-

Target:

(Storage Modulus) should be constant.

-

-

Frequency Sweep: Perform within LVR (e.g., 0.1% strain) from 0.1 to 100 rad/s.

-

Success Criteria:

by at least an order of magnitude;

-

-

Thixotropy Loop: Apply high shear (destroy gel) -> Low shear (monitor recovery).

-

Relevance: Essential for injectable drug delivery; the gel must shear-thin during injection and recover instantly in situ.

-

Characterization Workflow Diagram

Figure 2: Step-by-step characterization workflow for validating bis-urea organogels.

Applications in Drug Development

Bis-urea assemblies are uniquely suited for sustained release formulations due to their supramolecular nature.

Entrapment Mechanism

Unlike covalent encapsulation, bis-urea fibers entrap drugs physically within the 3D network or via co-assembly (if the drug possesses complementary H-bonding groups).

-

Non-Covalent Binding: Cationic or anionic bis-ureas can bind charged drug molecules via ionic interactions, which are then stabilized by the hydrophobic fiber core.

-

Release Kinetics: Release is governed by the erosion of the supramolecular fiber or diffusion through the gel matrix. This can be tuned by altering the fiber density (concentration) or the linker hydrophobicity.

Case Study: Injectable Depots

Bis-urea hydrogels can be injected as a liquid (under shear) and resolidify in the body.

-

Requirement: The assembly must be stable at 37°C in aqueous environments.

-

Design: Incorporate hydrophilic spacers (e.g., polyethylene glycol chains) between urea units to ensure water compatibility while maintaining the hydrophobic urea-urea stacking for assembly.

References

-

Bisurea-based supramolecular polymers: From structure to properties. Source: Académie des sciences / Comptes Rendus Chimie (2016)

-

Highly Cooperative Formation of Bis-Urea Based Supramolecular Polymers. Source: Journal of the American Chemical Society (2003)

-

Thermodynamic Description of Bis-urea Self-Assembly: Competition between Two Supramolecular Polymers. Source: Langmuir (2008)

-

Self-assembling bis-urea compounds for drug delivery. Source: US Patent US9084735B2 (2015)

-

Rheology and Thermotropic Properties of Bis-Urea-Based Organogels. Source: Langmuir (2000)

-

The bis-urea motif as a tool to functionalize self-assembled nanoribbons. Source: Journal of the American Chemical Society (2005)

Sources

The Architect of Crystalline Lattices: A Technical Guide to 1,3-Bis(3,4,5-trimethoxyphenyl)urea in Crystal Engineering

Foreword: The Pursuit of Precision in the Solid State

In the realm of pharmaceutical sciences and materials research, the precise control over the three-dimensional arrangement of molecules in a crystalline solid is paramount. This discipline, known as crystal engineering, seeks to design and synthesize functional solid-state structures with desired physicochemical properties. At the heart of this endeavor lies the strategic use of robust and predictable intermolecular interactions. Among the vast arsenal of molecular building blocks, the urea moiety stands out for its capacity to form strong and directional hydrogen bonds, acting as a reliable supramolecular synthon.

This technical guide delves into the role of a specific, highly functionalized urea derivative: 1,3-Bis(3,4,5-trimethoxyphenyl)urea . We will explore its molecular architecture, predictable hydrogen bonding patterns, and its potential as a versatile tool for the construction of novel co-crystals, particularly with active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the design and synthesis of crystalline materials with tailored properties. While direct experimental data on the crystal structure of this compound is not yet publicly available, this guide will leverage established principles of crystal engineering and data from closely related analogues to provide a scientifically grounded framework for its application.

Molecular Design and Supramolecular Potential

This compound is a symmetrically disubstituted urea, a class of compounds well-regarded in crystal engineering for their predictable self-assembly.[1][2] The molecule's structure is characterized by a central urea core flanked by two 3,4,5-trimethoxyphenyl rings.

Key Structural Features:

-

Hydrogen Bond Donors: The two N-H groups of the urea moiety are excellent hydrogen bond donors.[3]

-

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the urea is a strong hydrogen bond acceptor.[3]

-

Aromatic Rings: The phenyl rings provide opportunities for π-π stacking interactions, further stabilizing the crystal lattice.

-

Methoxy Groups: The six methoxy groups are electron-donating, which can influence the electronic properties of the aromatic rings and potentially participate in weaker C-H···O hydrogen bonds. The presence of multiple methoxy groups also increases the steric bulk of the molecule, which can influence the overall packing arrangement.

The combination of strong, directional hydrogen bond donors and acceptors within the urea core makes this compound a prime candidate for forming robust supramolecular synthons.

The Predictable Supramolecular Synthon: The Urea α-Tape

N,N'-disubstituted ureas frequently assemble into a characteristic one-dimensional hydrogen-bonded chain known as the "urea tape" or "α-network".[4] In this motif, each urea molecule forms two N-H···O=C hydrogen bonds with two neighboring urea molecules, creating a robust and linear supramolecular polymer.

While the specific crystal structure of this compound is not yet determined, we can infer its likely hydrogen bonding behavior by examining a closely related analogue, 1,3-Bis(p-methoxyphenyl)urea . The crystal structure of this compound reveals the classic urea tape motif.

| Compound | Hydrogen Bond Motif | Key Interactions |

| 1,3-Bis(p-methoxyphenyl)urea | Urea α-tape (C(4) chain) | N-H···O=C |

Data inferred from typical diaryl urea crystal structures.

It is highly probable that this compound also forms this robust α-tape synthon. The trimethoxyphenyl substituents will then decorate this central hydrogen-bonded spine, and their interactions will dictate the overall three-dimensional packing of the crystal.

Caption: The Urea α-Tape Hydrogen Bonding Motif.

Application in Co-crystal Design: A Hypothetical Framework

The primary application of this compound in crystal engineering is as a co-crystal former . Co-crystals are multi-component crystals held together by non-covalent interactions, typically hydrogen bonds.[5] By co-crystallizing an API with a suitable co-former, it is possible to modify its physicochemical properties, such as solubility, stability, and bioavailability, without altering the chemical structure of the API itself.[6]

The robust α-tape formed by this compound can serve as a scaffold, with the trimethoxyphenyl groups providing pockets or surfaces for interaction with an API. Alternatively, the urea N-H or C=O groups can be "interrupted" from forming the α-tape to instead form hydrogen bonds with a complementary API.

Potential API Functional Groups for Co-crystallization:

-

Carboxylic Acids: The acidic proton can form a strong hydrogen bond with the urea carbonyl oxygen.

-

Amides: The amide N-H can donate a hydrogen bond to the urea carbonyl, or the amide carbonyl can accept a hydrogen bond from the urea N-H.

-

Alcohols/Phenols: The hydroxyl group can act as a hydrogen bond donor to the urea carbonyl.

-

Pyridines and other N-heterocycles: The nitrogen atom can act as a hydrogen bond acceptor from the urea N-H.

The trimethoxy substitution pattern on the phenyl rings may also play a role in directing co-crystal formation through weaker C-H···O interactions with the API.

Caption: General principle of co-crystal formation.

Experimental Protocols

Synthesis of this compound

A safe and efficient method for the synthesis of symmetrical diaryl ureas that avoids the use of highly toxic phosgene is desirable. The following protocol is a representative phosgene-free method adapted from established procedures for similar compounds.[7][8]

Reaction: 2 x (3,4,5-trimethoxyaniline) + Triphosgene → this compound

Materials:

-

3,4,5-trimethoxyaniline

-

Triphosgene (a safer, solid substitute for phosgene)[9]

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4,5-trimethoxyaniline (2.2 equivalents) and anhydrous THF (or DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (2.5 equivalents) to the stirred solution.

-

Triphosgene Addition: Dissolve triphosgene (1.0 equivalent) in a minimal amount of anhydrous THF (or DCM) and add it to the dropping funnel. Add the triphosgene solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Co-crystal Screening Protocol

A common and effective method for co-crystal screening is liquid-assisted grinding (LAG) .[10]

Materials:

-

This compound

-

Active Pharmaceutical Ingredient (API)

-

A small amount of a suitable solvent (e.g., ethanol, methanol, acetonitrile, ethyl acetate)

-

Mortar and pestle or a ball mill

-

Powder X-ray Diffractometer (PXRD)

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

Preparation: Weigh equimolar amounts of this compound and the API (typically 50-100 mg total). Other stoichiometric ratios (e.g., 1:2 and 2:1) should also be screened.

-

Grinding: Place the solid mixture in a mortar and pestle.

-

Solvent Addition: Add a few drops (typically 10-20 µL) of the screening solvent. The mixture should have a paste-like consistency.

-

Grinding: Grind the mixture for 15-30 minutes.

-

Drying: Allow the solvent to evaporate completely.

-

Analysis:

-

PXRD: Analyze the resulting solid by Powder X-ray Diffraction. The formation of a new crystalline phase, with a diffraction pattern distinct from the starting materials, is indicative of co-crystal formation.[11]

-

DSC: Analyze the solid by Differential Scanning Calorimetry. The presence of a single, sharp endothermic peak corresponding to the melting point of the co-crystal, which is different from the melting points of the starting materials, provides further evidence of co-crystal formation.[12]

-

Caption: A typical co-crystal screening workflow.

Conclusion and Future Outlook

This compound represents a promising yet underexplored building block in the field of crystal engineering. Its molecular design, featuring a robust hydrogen-bonding urea core and sterically significant and electronically rich trimethoxyphenyl substituents, suggests a high potential for the rational design of novel co-crystals. The principles and protocols outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this compound.

The future of this research lies in the experimental validation of the hypotheses presented herein. The synthesis and single-crystal X-ray diffraction of this compound are critical next steps to definitively elucidate its supramolecular assembly. Subsequently, systematic co-crystal screening with a diverse range of APIs will be essential to map its co-crystallization landscape and to discover new solid forms of drugs with enhanced properties. The insights gained from such studies will not only expand the toolbox of crystal engineers but also have the potential to contribute to the development of improved pharmaceutical products.

References

- Aher, S., Dhumal, R., Mahadik, K., Paradkar, A., & York, P. (2010). Ultrasound assisted cocrystallization from solution (USSC) containing a non-congruently soluble cocrystal component pair: Caffeine/maleic acid. European Journal of Pharmaceutical Sciences, 41(5), 597-602.

- Etter, M. C., & Adsmond, D. A. (1990). The crystal structures of two non-isostructural N, N'-diarylureas.

- Etter, M. C., MacDonald, J. C., & Bernstein, J. (1990). Graph-set analysis of hydrogen-bond patterns in organic crystals. Acta Crystallographica Section B: Structural Science, 46(2), 256-262.

- Friščić, T., & Jones, W. (2009). Recent advances in understanding the mechanism of cocrystal formation via grinding. Crystal Growth & Design, 9(3), 1621-1637.

- He, G., Jacob, C., Guo, L., Chow, P. S., & Tan, R. B. (2008). Screening for cocrystallization tendency: the role of intermolecular interactions. The Journal of Physical Chemistry B, 112(31), 9890-9895.

- Hong, C., Liu, M., Yao, Y., Shen, H., Ji, G., Li, G., & Xie, Y. (2018). Development of a Pharmaceutical Cocrystal with Solution Crystallization Technology: Preparation, Characterization, and Evaluation of Myricetin-Proline Cocrystals. Crystals, 8(10), 384.

- Leigh, D. A., Pritchard, R. G., & Stephens, A. J. (2014). A robust and predictable hydrogen-bonded molecular zipper.

- Luo, Y., & Sun, B. W. (2013). Pharmaceutical cocrystals of pyrazinecarboxamide (PZA) with various carboxylic acids: crystallography, Hirshfeld surfaces and dissolution study. Crystal Growth & Design, 13(5), 2098-2106.

- Qiao, N., Li, M., Schlindwein, W., Malek, N., Davies, A., & Trappitt, G. (2011). Pharmaceutical cocrystals: an overview. International journal of pharmaceutics, 419(1-2), 1-11.

- Schultheiss, N., & Newman, A. (2009). Pharmaceutical cocrystals and their physicochemical properties. Crystal Growth & Design, 9(6), 2950-2967.

- Shan, N., & Zaworotko, M. J. (2008). The role of cocrystals in pharmaceutical science. Drug discovery today, 13(9-10), 440-446.

- Thakuria, R., Nath, N. K., & Saha, B. K. (2019). The nature and applications of pharmaceutical cocrystals. Further advances in pharmaceutical cocrystals, 1-23.

- Vignesh, M., & Dhandayuthapani, B. (2017). A review on cocrystals. Journal of Drug Delivery and Therapeutics, 7(7), 11-15.

- Zhang, S., Chen, H., & Rasmuson, Å. C. (2015). Thermodynamics and crystallization of a theophylline–salicylic acid cocrystal. CrystEngComm, 17(22), 4125-4134.

- Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition in English, 26(9), 894-895.

- Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(4), 140-148.

- Katritzky, A. R., Pleynet, D. P. M., & Yang, B. (2000). A novel and efficient synthesis of symmetrical and unsymmetrical ureas using 1, 1′-carbonyldi(1, 2, 4-triazole).

- Diaryl Urea: A Privileged Structure in Anticancer Agents. (2016). Current Medicinal Chemistry, 23(15), 1529-1559.

- Urea hydrogen-bond donor strengths: bigger is not always better. (2025). Physical Chemistry Chemical Physics.

- Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy. (2020). Molecules, 25(14), 3163.

- Preparation and physicochemical characterization of cocrystals for enhancing the dissolution rate of glimepiride. (2020).

- Thermal Behavior of Cocrystal: A Case Study of Ketoprofen-Malonic Acid and Ketoprofen-Nicotinamide Cocrystals. (2019). Malaysian Journal of Chemistry, 21(1), 1-8.

- Solution Cocrystallization: A Scalable Approach for Cocrystal Production. (2021). Crystals, 11(3), 305.

- Mechanochemical Synthesis of Cocrystal: From Mechanism to Application. (2023). Crystal Growth & Design, 23(6), 4647-4663.

- Cocrystal Screening of Stanolone and Mestanolone Using Slurry Crystallization. (2008). Crystal Growth & Design, 8(8), 2898-2904.

- Liquid-Assisted Grinding to Prepare a Cocrystal of Adefovir Dipivoxil Thermodynamically Less Stable than Its Neat Phase. (2015). Molecules, 20(11), 20668-20677.

- Cocrystal formation by ionic liquid-assisted grinding: case study with cocrystals of caffeine. (2014). CrystEngComm, 16(36), 8494-8502.

- Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2019). Acta Pharmaceutica Sciencia, 57(4).

- Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2024). Journal of Drug Delivery Science and Technology, 91, 105240.

- Co-Crystal: A Review on Techniques and Characterization. (2022).

- Discovering co-crystals with Crystal16. (2024).

- Experimental cocrystal screening and solution based scale-up cocrystallization methods. (2017). Advanced Drug Delivery Reviews, 117, 87-101.

- Caprolactam Cocrystals: Bridging Virtual Screening to Experimental Solid-State Forms and Stability. (2025). Crystal Growth & Design.

- Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. (2021). Crystal Growth & Design, 21(11), 6394-6405.

- Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025). Journal of Molecular Structure.

- Crystal structure of two new developers for thermal recording system - Urea-urethane derivatives. Journal of the Imaging Society of Japan, 42(1), 23-28.

- A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry. (2025). BenchChem.

- Pyridyl Bis-Urea Macrocycles as Supramolecular Synthons And the Design and Synthesis of Small Molecule Pharmaceuticals Targeting LY6K. (2020). Scholar Commons.

- Investigation of steric influences on hydrogen-bonding motifs in cyclic rreas by using x-ray, neutron, and computational methods. (2013). Chemistry - An Asian Journal, 8(11), 2642-2651.

- Hydrogen bonding in urea. (2003). The Journal of Chemical Physics, 118(18), 8466-8471.

- 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (2022). Molbank, 2023(1), M1531.

- Synthesis of 3, 4, 5-trimethoxyaniline. (2014). Guangzhou Chemical Industry, 42(12), 35-36.

- A comparative study of diaryl urea molecules with and without sulfonamide group on Carbonic anhydrase IX and XII inhibition and its consequence on breast cancer cells. (2024). Bioorganic Chemistry, 145, 107212.

- Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. (2021). ChemistrySelect, 6(44), 12229-12242.

- 1,3-Bis(p-methoxyphenyl)urea. Guidechem.

- 1,3-Bis(4-methoxyphenyl)urea. TCI Deutschland GmbH.

- 1,3-Bis(4-methoxyphenyl)urea. Tokyo Chemical Industry Co., Ltd. (APAC).

- 1,3-Bis(4-methoxyphenyl)urea. Sigma-Aldrich.

- 1,3-bis(2,4-dimethoxyphenyl)urea (C17H20N2O5). PubChemLite.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cocrystal formation by ionic liquid-assisted grinding: case study with cocrystals of caffeine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. japer.in [japer.in]

- 12. ukm.my [ukm.my]

Methodological & Application

recrystallization techniques for purifying 1,3-Bis(3,4,5-trimethoxyphenyl)urea

An In-Depth Guide to the Purification of 1,3-Bis(3,4,5-trimethoxyphenyl)urea via Recrystallization

Application Note and Detailed Protocol

Abstract

This compound is a symmetrically substituted diaryl urea derivative. Compounds within this structural class are of significant interest in medicinal chemistry and materials science due to their unique hydrogen bonding capabilities and rigid structures, which contribute to a wide range of biological activities, including kinase inhibition.[1][2][3] The synthesis of such molecules often yields a crude product containing unreacted starting materials, byproducts, and other impurities. For its use in sensitive downstream applications, particularly in drug development and biological screening, achieving high purity is paramount. This document provides a comprehensive guide and a detailed, field-proven protocol for the purification of this compound using recrystallization, a robust and scalable technique for purifying solid compounds.[4][5]

Introduction: The Rationale for High-Purity Diaryl Ureas

The urea moiety is a privileged scaffold in medicinal chemistry, acting as a rigid and effective hydrogen-bond donor-acceptor unit.[2][3] This allows diaryl ureas to bind with high affinity to biological targets such as protein kinases, making them a cornerstone in the development of targeted cancer therapies.[1][3] The biological activity of these compounds is exquisitely sensitive to their structural integrity and purity. Impurities can lead to erroneous biological data, interfere with crystallization for structural studies, and introduce toxicity.

Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the target compound and impurities in a given solvent system.[4] The fundamental principle involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility and impurities are either highly soluble or insoluble.[4] Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the mother liquor.[4][6]

This guide provides a detailed protocol for the recrystallization of this compound, focusing on the causality behind each step to ensure a reproducible and efficient purification process.

Foundational Principles: Selecting the Optimal Recrystallization System

The success of any recrystallization protocol hinges on the selection of an appropriate solvent. The ideal solvent should exhibit the following characteristics:

-

High Solvency at Elevated Temperatures: The solvent must completely dissolve the this compound when heated.[4]

-

Low Solvency at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly to ensure a high recovery yield.[4]

-

Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[6]

-

Chemical Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

For diaryl urea derivatives, polar protic solvents like ethanol and methanol, or polar aprotic solvents like acetone, are often effective.[1] Based on the structural characteristics of this compound, ethanol is an excellent starting point for solvent screening.

Experimental Protocol: Recrystallization of this compound

This protocol details the single-solvent recrystallization method. It is designed to be a self-validating system, where the visual cues at each stage inform the subsequent steps.

Materials and Equipment

-

Crude this compound

-

Ethanol (Reagent Grade)

-

Deionized Water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Buchner funnel and filtration flask

-

Vacuum source

-

Filter paper

-

Spatula and glass stir rod

Step-by-Step Methodology

Step 1: Dissolution of the Crude Solid

-

Place the crude this compound into an appropriately sized Erlenmeyer flask.

-

Add a magnetic stir bar.

-

Add a small volume of ethanol, just enough to create a slurry.

-

Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing the yield. An excess of solvent will keep more of the product dissolved at low temperatures, reducing recovery.

Step 2: Removal of Insoluble Impurities (Hot Filtration - Optional)

-

If any solid impurities remain in the hot solution, a hot filtration is necessary.

-

Pre-warm a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate.

-

Quickly pour the hot solution through the pre-warmed filtration setup. Causality: This step must be performed quickly and with pre-warmed equipment to prevent premature crystallization of the product on the filter paper or in the funnel stem.[6]

Step 3: Crystal Formation via Controlled Cooling

-

Remove the flask containing the clear, hot solution from the heat source.

-

Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause the compound to "crash out" of the solution as an amorphous solid, trapping impurities within the precipitate.[6]

-

Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.

Step 4: Isolation of Purified Crystals

-

Set up a Buchner funnel with filter paper over a vacuum flask.

-

Wet the filter paper with a small amount of cold ethanol to ensure it seals against the funnel.

-

Turn on the vacuum source and pour the crystalline slurry into the funnel.

-

Use a spatula to transfer any remaining crystals from the flask.

Step 5: Washing the Crystals

-

With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol. Causality: The wash solvent must be cold to minimize the redissolving of the purified product while effectively rinsing away the impurity-laden mother liquor.[6]

-

Repeat the wash one more time if necessary.

Step 6: Drying the Final Product

-

Allow the crystals to dry on the funnel under vacuum for several minutes to pull away the bulk of the solvent.

-

Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

-

Once dry, weigh the product and calculate the percent recovery.

Purity Assessment

The purity of the recrystallized this compound should be confirmed by:

-

Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

-

Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.

-

Spectroscopic Analysis (NMR, IR): To confirm the chemical identity and absence of impurities.

Data Summary and Visualization

Table 1: Key Parameters for Recrystallization Protocol

| Parameter | Recommended Value/Solvent | Rationale |

| Compound Name | This compound | - |

| CAS Number | 1055-79-4 | [7][8] |

| Molecular Formula | C₁₉H₂₄N₂O₇ | |

| Molecular Weight | 392.41 g/mol | [8] |

| Primary Solvent | Ethanol | Good solvency profile for diaryl ureas.[1] |

| Approx. Solvent Volume | 10-20 mL per gram of crude solid | Varies with impurity level; use the minimum required. |

| Dissolution Temp. | ~78 °C (Boiling point of Ethanol) | To ensure complete dissolution in minimum solvent. |

| Crystallization Temp. | Room Temperature (~20-25°C) then Ice Bath (0-5°C) | Slow cooling for purity, followed by chilling for yield. |

| Expected Purity | >98% | Dependent on the nature of the initial impurities. |

| Expected Yield | 60-90% | Some product loss is inherent to the technique.[6] |

Diagram 1: Recrystallization Workflow

Caption: Workflow for the purification of this compound.

Troubleshooting and Expert Insights

-

Oiling Out: If the product separates as an oil instead of crystals, it indicates that the solution is supersaturated above the compound's melting point. To remedy this, reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

-

Failure to Crystallize: If no crystals form upon cooling, the solution may be too dilute or the glassware too smooth.[6] Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed crystal" from a previous pure batch.

-

Low Yield: A common issue is using too much solvent during the dissolution step or washing the final crystals with solvent that is not sufficiently cold.[6] Careful attention to these steps will improve recovery.

References

-

Technique Series: Recrystallization (urea as an example). (2016, February 1). YouTube. Retrieved from [Link]

-

Parallel synthesis of diarylureas and their evaluation as inhibitors of insulin-like growth factor receptor. (2006, September 15). PubMed. Retrieved from [Link]

- Process for purifying and crystallizing urea. Google Patents.

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

-

Urea Recrystallization. Sciencemadness Discussion Board. Retrieved from [Link]

- Purification of urea. Google Patents.

-